molecular formula C13H21FN2O4S B2822436 Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2174001-87-5

Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate

Cat. No. B2822436
M. Wt: 320.38
InChI Key: KTIPGQWXGQJXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2174001-87-5 . It has a molecular weight of 320.39 . The compound is stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H21FN2O4S/c1-13 (2,3)20-12 (17)16-6-4-10 (5-7-16)11 (8-15)9-21 (14,18)19/h10-11H,4-7,9H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 320.39 .

Scientific Research Applications

Synthesis and Applications in Drug Development

Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate and its derivatives play a crucial role in the synthesis of various pharmacologically active compounds. For instance, a key intermediate of Vandetanib, a drug used in cancer therapy, was synthesized using a compound similar to Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate through a multi-step process involving acylation, sulfonation, and substitution (Wang et al., 2015). Another derivative was used in the synthesis of crizotinib, an important drug for the treatment of lung cancer (Kong et al., 2016).

Role in Anticancer Drug Synthesis

A study in 2018 demonstrated the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. This compound, derived from a similar structural family as Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate, was synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, showcasing its potential in developing anti-tumor inhibitors (Zhang et al., 2018).

Innovative Fluorination Techniques

The compound was also utilized in the development of novel fluorinating agents, which are crucial in drug discovery due to the unique effects of fluorine atoms in molecules. A study described the synthesis and diverse fluorination capabilities of a similar compound, demonstrating its potential in the fluorination of alcohols, aldehydes, ketones, and carboxylic groups, which is significant in medicinal chemistry (Umemoto et al., 2010).

Diverse Chemical Syntheses

Other research has focused on synthesizing various chemical structures using derivatives of Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate. These studies provide insights into the versatility of this chemical in synthesizing a wide array of compounds, such as fluoromethyl sulfones, cyclic amino acid esters, and Schiff base compounds, which have applications in different fields of chemistry and pharmacology (Zhu et al., 2010), (Moriguchi et al., 2014), (Çolak et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(1-cyano-2-fluorosulfonylethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2O4S/c1-13(2,3)20-12(17)16-6-4-10(5-7-16)11(8-15)9-21(14,18)19/h10-11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIPGQWXGQJXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.